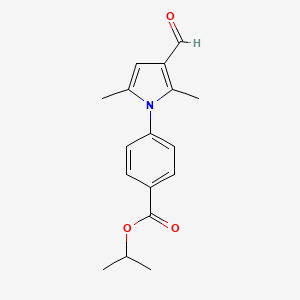

propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate

Description

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a benzoate ester derivative featuring a substituted pyrrole moiety. The compound’s structure integrates a 2,5-dimethylpyrrole ring with a formyl group at the 3-position, linked via a benzoate ester to a propan-2-yl (isopropyl) group. Computational studies using density functional theory (DFT) and wavefunction analysis tools like Multiwfn can elucidate its electronic properties, reactivity, and comparative behavior against analogous compounds .

Properties

CAS No. |

928708-28-5 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |

InChI |

InChI=1S/C17H19NO3/c1-11(2)21-17(20)14-5-7-16(8-6-14)18-12(3)9-15(10-19)13(18)4/h5-11H,1-4H3 |

InChI Key |

DGAWRZYDWRHYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,5-Dimethylpyrrole Core with a 3-Formyl Substituent

The core 2,5-dimethylpyrrole ring with a formyl group at position 3 is typically synthesized via Paal–Knorr condensation or related pyrrole-forming reactions:

Paal–Knorr Condensation: This classical method involves the cyclization of 1,4-diketones with primary amines to form substituted pyrroles. For example, reaction of 2,5-hexanedione with an appropriate amine under mild conditions yields 2,5-dimethylpyrrole derivatives. Introduction of the formyl group at position 3 is achieved by subsequent selective formylation reactions or by using precursors bearing the aldehyde functionality.

Aldehyde Introduction: The aldehyde group at the 3-position can be introduced by oxidation or by using functionalized starting materials. One documented approach involves synthesizing 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, which can be further transformed to related derivatives.

Formation of the Benzoate Ester with Propan-2-yl Alcohol

The benzoate moiety esterified with propan-2-yl (isopropyl) alcohol is typically prepared by esterification of 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid or its derivatives:

Esterification Reaction: The carboxylic acid derivative is reacted with propan-2-ol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via activation methods such as DCC (dicyclohexylcarbodiimide) coupling to form the propan-2-yl ester. The reaction conditions are optimized to prevent side reactions, especially considering the sensitive aldehyde group on the pyrrole ring.

Alternative Approaches: In some cases, the ester is formed by transesterification of methyl or ethyl esters with propan-2-ol under catalytic conditions.

Representative Synthetic Route Summary

A plausible synthetic route combining the above steps is:

Synthesis of 2,5-dimethylpyrrole-3-carbaldehyde: Starting from 2,5-hexanedione and an amine, perform Paal–Knorr condensation to afford the pyrrole ring, followed by selective formylation at position 3.

Coupling with 4-substituted benzoic acid or derivative: The pyrrole derivative is coupled to 4-(carboxyphenyl) moiety via nucleophilic substitution or direct condensation to yield 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid.

Esterification with propan-2-ol: The acid is esterified with propan-2-ol under acidic or coupling reagent conditions to yield the target compound, propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate.

Data Table: Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

Oxidation: 4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.

Reduction: Propan-2-yl 4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate exhibits significant pharmacological properties. Pyrrole derivatives, including this compound, have been studied for their potential in treating various diseases.

Antimicrobial Activity

Research indicates that pyrrole derivatives can possess antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against several Candida species. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances antimicrobial activity .

Antitumor Properties

Pyrrole-based compounds have been investigated for their antitumor effects. For example, derivatives of 2,5-dimethylpyrrole have shown promising results against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). These findings suggest that this compound may also exhibit similar properties due to its structural characteristics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions.

Synthesis of New Compounds

The compound can be utilized in the synthesis of more complex molecules through reactions such as condensation and cycloaddition. For instance, it can be reacted with different electrophiles to form new pyrrole derivatives or fused heterocycles, which are valuable in drug discovery and materials science .

Role as a Building Block

As a versatile building block, this compound can be employed to construct diverse molecular architectures that may have specific biological activities or material properties.

Material Science Applications

The unique properties of pyrrole derivatives extend to material science, where they are used in developing advanced materials.

Conductive Polymers

Pyrrole compounds are known for their ability to form conductive polymers when polymerized. This property can be harnessed in creating materials for electronic applications such as sensors and actuators . The incorporation of this compound into polymer matrices could enhance conductivity and stability.

Coatings and Films

Due to their chemical stability and resistance to environmental factors, pyrrole derivatives can be used in protective coatings and films. These materials can provide barriers against moisture and chemicals, making them suitable for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrole ring can participate in π-π interactions with aromatic amino acids, affecting protein structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate, we compare it with three analogous compounds:

Methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate : Lacks the 3-formyl substituent on the pyrrole ring.

Propan-2-yl 4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoate : Replaces the formyl group with an acetyl moiety.

Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate : Retains the pyrrole ring but lacks the 3-formyl substituent.

Electronic Properties and Reactivity

Using DFT calculations (B3LYP functional ), key electronic parameters were computed:

- Key Findings :

- The formyl group reduces the HOMO-LUMO gap compared to the acetylated and unsubstituted analogs, indicating higher polarizability and reactivity .

- The dipole moment is highest in the formyl-containing compound due to the electron-withdrawing nature of the aldehyde group, enhancing charge separation .

Substituent Effects on Reactivity

- Formyl vs. Acetyl : The formyl group increases electrophilicity at the pyrrole ring, as evidenced by lower absolute hardness (η = 2.1 eV vs. 2.3 eV for the acetylated derivative) . This aligns with Parr’s principle that softer (lower η) species exhibit higher reactivity in charge-transfer interactions.

- Methyl Ester vs. Propan-2-yl Ester : The bulkier isopropyl group marginally reduces solubility in polar solvents but enhances steric shielding, as visualized via Multiwfn’s electron localization function (ELF) analysis .

Topological Analysis of Electron Density

Multiwfn-based topological analysis reveals critical differences in the Laplacian of electron density (∇²ρ) at the formyl oxygen:

| Compound | ∇²ρ at O (Formyl/Acetyl) | Bond Critical Point (BCP) Electron Density (a.u.) |

|---|---|---|

| This compound | +0.24 | 0.31 |

| Propan-2-yl 4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoate | +0.19 | 0.28 |

- Interpretation : The more positive ∇²ρ at the formyl oxygen indicates stronger electron depletion, corroborating its higher susceptibility to nucleophilic attack compared to the acetyl derivative .

Biological Activity

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-yl group linked to a benzoate moiety and a pyrrole derivative. The structural formula can be represented as follows:

Table 1: Chemical Structure Details

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 273.31 g/mol |

| Functional Groups | Ester, Pyrrole, Aldehyde |

Antimicrobial Properties

Research has indicated that compounds related to pyrrole derivatives exhibit notable antimicrobial activity. For instance, derivatives of 2,5-dimethylpyrrole have shown effectiveness against various fungal strains, including Candida albicans and Candida krusei . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the pyrrole ring enhances antifungal potency.

Antitumor Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A study highlighted that certain pyrrole compounds demonstrated significant cytotoxic effects against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) . The mechanism appears to involve the induction of apoptosis in cancer cells.

Neuroprotective Effects

Compounds similar to this compound have been studied for neuroprotective effects. For example, derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter systems .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Candida species | |

| Antitumor | Cytotoxicity in HCT116, MCF7, HEPG2 cells | |

| Neuroprotective | Potential benefits in Alzheimer's treatment |

Case Study 1: Antifungal Activity

In a study evaluating the antifungal activity of various pyrrole derivatives, this compound was found to inhibit the growth of multiple Candida species effectively. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy levels.

Case Study 2: Anticancer Research

A separate investigation focused on the anticancer properties of related pyrrole compounds demonstrated that treatment with these compounds led to significant reductions in cell viability in various cancer cell lines. The study employed flow cytometry to assess apoptosis rates induced by the compounds.

Q & A

Basic: What are the recommended synthetic routes for propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate?

Methodological Answer:

A common approach involves the Paal-Knorr pyrrole synthesis. React 4-aminobenzoate esters with acetonyl acetone in glacial acetic acid under reflux (1–2 hours). Post-reflux, remove the solvent under reduced pressure, wash with water, and recrystallize from ethanol (yield ~65%). For the formyl group, introduce a Vilsmeier-Haack reaction step post-pyrrole formation.

Key Steps:

| Reagent | Solvent | Time | Yield | Purification |

|---|---|---|---|---|

| Acetonyl acetone | Glacial acetic acid | 1–2 h | ~65% | Recrystallization |

| Reference: |

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC or ¹H NMR. Track ester hydrolysis by quantifying benzoic acid and propan-2-ol byproducts. For acidic/basic conditions, ester cleavage is expected, with faster degradation at extremes (e.g., pH <2 or >12).

Example Data:

| pH | Half-life (h) | Major Degradants |

|---|---|---|

| 1 | 2.5 | Benzoic acid, 2,5-dimethylpyrrole |

| 7 | >48 | None detected |

| Reference: |

Basic: What analytical techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for pyrrole protons (δ 6.2–6.8 ppm), formyl proton (δ ~9.8 ppm), and ester methyl groups (δ 1.2–1.4 ppm).

- FT-IR: Confirm ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹).

- Mass Spectrometry: ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 302.2 for C₁₈H₂₁NO₃).

Reference:

Advanced: How to design computational studies to predict reactivity?

Methodological Answer:

Use density functional theory (DFT) with software like Gaussian to model the molecule’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Employ Multiwfn for topology analysis (e.g., electron localization function) to map reactive regions like the formyl group.

Example Workflow:

Optimize geometry at B3LYP/6-31G(d).

Calculate electrostatic potential surfaces.

Validate with experimental IR/NMR.

Reference:

Advanced: How to study interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka, kd).

- Molecular Docking: Use AutoDock Vina to predict binding modes. Focus on pyrrole and formyl groups for hydrogen bonding.

- Mutagenesis: Validate docking predictions by mutating key residues (e.g., catalytic site lysine).

Reference:

Advanced: How to optimize synthesis yield using design of experiments (DoE)?

Methodological Answer:

Apply a Box-Behnken design to vary:

- Temperature (80–120°C)

- Reaction time (1–4 hours)

- Catalyst loading (0–5 mol%).

Analyze responses (yield, purity) via ANOVA. Optimal conditions may involve 100°C, 2.5 hours, and 3 mol% p-toluenesulfonic acid.

Reference:

Basic: What are the hydrolysis products of this compound?

Methodological Answer:

Under acidic conditions, ester hydrolysis yields 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid and propan-2-ol. Basic conditions produce the same acid but via saponification. Confirm products via LC-MS and compare retention times with authentic standards.

Reference:

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis: Compare assay conditions (cell lines, concentrations).

- Dose-response curves: Re-evaluate IC₅₀ values across studies.

- Structural analogs: Test derivatives to isolate pharmacophores. Contradictions may arise from off-target effects or assay variability.

Reference:

Advanced: What protocols are recommended for molecular docking studies?

Methodological Answer:

Prepare the protein (PDB ID) in AutoDock Tools; remove water, add hydrogens.

Generate ligand 3D coordinates (Open Babel).

Set grid box around the active site.

Run docking with Lamarckian GA (50 runs).

Analyze top poses for hydrogen bonds with formyl/pyrrole groups.

Reference:

Advanced: How to analyze the compound’s electronic structure for reactivity insights?

Methodological Answer:

Use Multiwfn to calculate:

- Electrostatic potential (ESP): Identify electrophilic regions (formyl group).

- Fukui functions: Predict sites for nucleophilic attack (e.g., pyrrole β-positions).

- Orbital composition: Determine contributions of substituents to HOMO (pyrrole ring).

Example Output:

| Parameter | Value (eV) | Reactivity Insight |

|---|---|---|

| HOMO Energy | -6.2 | Electron-rich pyrrole ring |

| LUMO Energy | -1.8 | Electrophilic formyl group |

| Reference: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.